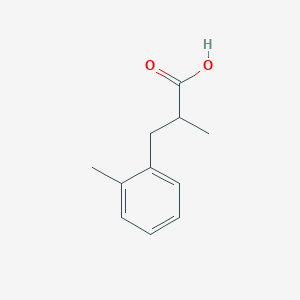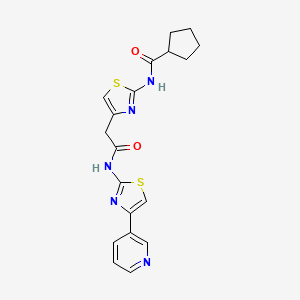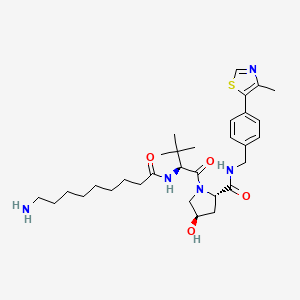
(3-(3,4-二氢异喹啉-2(1H)-基)氮杂环丁-1-基)(4-(噻唑-2-氧基)苯基)甲苯二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O2S and its molecular weight is 464.41. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antioomycete Activity
The derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which is structurally related to the compound , have been synthesized and tested for their antioomycete activity. They have shown significant potential in managing plant diseases caused by the phytopathogen Pythium recalcitrans. One derivative, in particular, exhibited high in vitro potency with an EC50 value of 14 μM, surpassing the commercial hymexazol .
Plant Disease Management
In agricultural research, these derivatives have been utilized for plant disease management. They have been synthesized using the Castagnoli–Cushman reaction and have demonstrated superior activity against Pythium recalcitrans compared to other phytopathogens. This suggests potential applications in developing new agrochemicals for crop protection .
Biochemical Analysis
The mode of action of these compounds has been investigated through physiological and biochemical analyses. Studies suggest that they disrupt the biological membrane systems of Pythium recalcitrans, indicating a novel approach to tackling oomycete-related plant diseases .
Lipidomics Analysis
Lipidomics analysis has been employed to understand the impact of these derivatives on the lipid profile of Pythium recalcitrans. This type of analysis can provide insights into the compound’s mechanism of action and its effects on cellular membranes .
Ultrastructural Observation
Ultrastructural observations have revealed that these derivatives can cause significant changes in the cellular structures of phytopathogens. This information is crucial for understanding how the compound interacts with and disrupts pathogen cells .
Quantitative Structure–Activity Relationship (QSAR) Study
3D-QSAR studies, including CoMFA and CoMSIA models, have been conducted to determine the structural requirements for antioomycete activity. These studies are essential for guiding the design and development of more potent derivatives as antioomycete agents .
Natural Product Mimicry
The compound’s scaffold is considered a mimic of natural products, which have traditionally been sources of agrochemical active ingredients. This mimicry approach is a strategic method to develop synthetically accessible compounds for agricultural applications .
Pharmacophore Utilization
Due to its suitable size and moderate polarity, the 3,4-dihydroisoquinolinone scaffold has been widely used in various drug candidates. It serves as a pharmacophore, which is a part of a molecule responsible for its biological activity, and is used in the discovery of new drugs .
属性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S.2ClH/c26-21(17-5-7-20(8-6-17)27-22-23-10-12-28-22)25-14-19(15-25)24-11-9-16-3-1-2-4-18(16)13-24;;/h1-8,10,12,19H,9,11,13-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUWJDOLSAWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)
amine](/img/structure/B3012546.png)
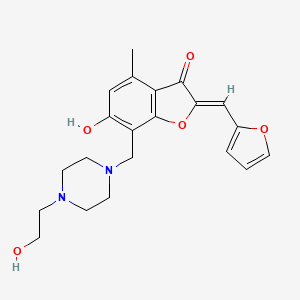
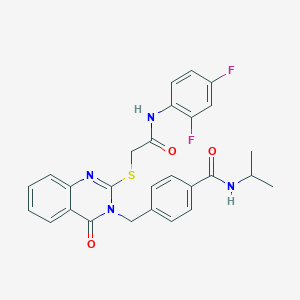
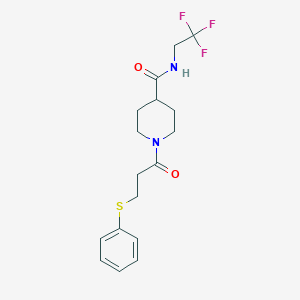
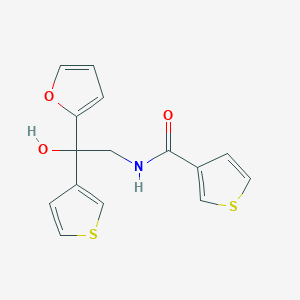
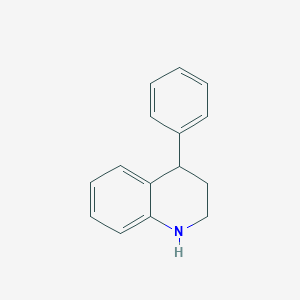
![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)
![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)
